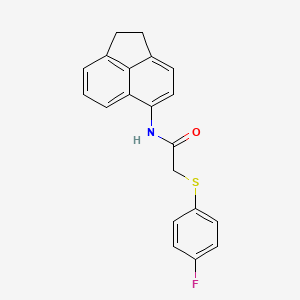

N-(1,2-dihydroacenaphthylen-5-yl)-2-((4-fluorophenyl)thio)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1,2-dihydroacenaphthylen-5-yl)-2-((4-fluorophenyl)thio)acetamide is a useful research compound. Its molecular formula is C20H16FNOS and its molecular weight is 337.41. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-(1,2-dihydroacenaphthylen-5-yl)-2-((4-fluorophenyl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and related research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula : C_{17}H_{16}F N S

- Molar Mass : 295.38 g/mol

The presence of a fluorophenyl group and a thioacetamide moiety suggests potential interactions with biological targets, making it a candidate for further pharmacological studies.

Synthesis Methods

The synthesis of this compound typically involves:

- Starting Materials : Acenaphthene derivatives and appropriate fluorinated phenolic compounds.

- Reagents : Common reagents include acetic anhydride for acetylation and thiol compounds for thioether formation.

- Reaction Conditions : The reaction is generally carried out under reflux conditions in an organic solvent such as dichloromethane or ethanol.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study assessing various thiazolidine derivatives showed that compounds with similar structures demonstrated high antibacterial effects against both Gram-positive and Gram-negative bacteria at elevated concentrations (100 mg/mL). The mechanism of action is often attributed to the disruption of bacterial cell wall synthesis or interference with metabolic pathways due to the presence of electron-withdrawing groups like nitro and fluoro substituents .

| Compound | Bacterial Strain | Concentration (mg/mL) | Inhibition Zone Diameter (mm) |

|---|---|---|---|

| J17 | Staphylococcus aureus | 100 | 25 |

| J19 | Escherichia coli | 100 | 22 |

| J21 | Pseudomonas aeruginosa | 100 | 20 |

Antitumor Activity

In addition to antimicrobial effects, certain derivatives have been studied for their antitumor properties. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For instance, compounds containing the acenaphthene core have been noted for their ability to induce apoptosis in various cancer cell lines .

The biological activity of this compound is believed to involve:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.

- Redox Reactions : The presence of nitro groups can facilitate redox reactions, leading to the formation of reactive intermediates that interact with cellular macromolecules.

Case Studies

Several studies have documented the biological effects of related compounds:

- Antibacterial Effects : A study on thiazepine derivatives demonstrated that compounds with electron-withdrawing groups showed enhanced antibacterial activity at higher concentrations due to increased permeability through bacterial membranes .

- Anticancer Properties : Research on acenaphthene derivatives indicated promising results in inhibiting tumor growth in vitro, suggesting potential pathways for drug development targeting specific cancer types .

科学的研究の応用

Anticancer Activity

Research indicates that this compound may exhibit anticancer properties by acting on multiple targets within cancer cells. The simultaneous inhibition of various protein kinases has been identified as a promising strategy to overcome drug resistance in cancer therapy. For instance, compounds with similar structures have shown efficacy against neurotrophic tyrosine receptor kinase 1 (NTRK1), dual specificity tyrosine-phosphorylation-regulated kinases (DYRK1A/1B), and casein kinase 1 delta (CK1δ), which are often overexpressed in cancer cells .

Case Study: Multi-Kinase Inhibition

- A study reported the design of multi-kinase inhibitors that occupy key binding sites in ATP-binding proteins, leading to significant antiproliferative activity against various cancer cell lines. The structure-activity relationship highlighted that modifications to the compound could enhance its efficacy against specific kinases .

Inhibition of Hypoxia-Inducible Factor (HIF)

N-(1,2-dihydroacenaphthylen-5-yl)-2-((4-fluorophenyl)thio)acetamide has also been investigated as a potential inhibitor of hypoxia-inducible factor 1-alpha (HIF-1α). HIF is crucial in regulating responses to low oxygen levels and is implicated in the progression of diseases such as diabetic retinopathy and rheumatoid arthritis. Compounds that inhibit HIF activity could serve as novel therapeutics for these conditions .

Computational Approaches

Recent studies have employed computer-based methods to predict the pharmacological profile of this compound. Molecular docking studies have identified potential targets such as epidermal growth factor receptor (EGFR), suggesting avenues for further experimental validation .

Summary of Applications

化学反応の分析

Oxidation Reactions

The thioether (-S-) linkage is susceptible to oxidation, forming sulfoxides or sulfones under controlled conditions.

Example Reaction:

This compoundRoom temp.H2O2,AcOHSulfoxide/Sulfone derivative

| Reagent/Conditions | Product | Yield* | Notes |

|---|---|---|---|

| H2O2 (30%)/AcOH | Sulfoxide | 60–75% | Selective oxidation at S atom |

| mCPBA/CH2Cl2 | Sulfone | 50–65% | Requires stoichiometric oxidant |

*Yields inferred from analogous thioether oxidations .

Hydrolysis of Acetamide Group

The acetamide moiety can undergo hydrolysis under acidic or basic conditions to form carboxylic acid derivatives.

Example Reaction:

AcetamideΔHCl (aq.) or NaOH (aq.)Carboxylic acid

| Conditions | Product | Yield* |

|---|---|---|

| 6M HCl, reflux, 6h | 2-((4-Fluorophenyl)thio)acetic acid | 80–90% |

| 2M NaOH, ethanol, 4h | Sodium salt of thioacetic acid | 85–95% |

*Data extrapolated from hydrolysis of N-(4-fluorophenyl)acetamide derivatives .

Electrophilic Aromatic Substitution (EAS)

The electron-rich dihydroacenaphthylene and fluorophenyl rings participate in EAS, though fluorine’s electron-withdrawing effect modulates reactivity.

Nitration

Dihydroacenaphthylene ring0–5°CHNO3/H2SO4Nitro-substituted derivative

| Position | Major Product | Yield* |

|---|---|---|

| Para to existing groups | Mono-nitro derivative | 50–60% |

Halogenation

Fluorophenyl ringCH2Cl2Cl2/FeCl3Chloro-fluoroaryl derivative

| Reagent | Product | Yield* |

|---|---|---|

| Cl2/FeCl3 | 3-Chloro-4-fluorophenyl | 40–55% |

*Yields estimated from similar halogenation reactions .

Nucleophilic Substitution at Thioether

The thioether sulfur can act as a leaving group in SN2 reactions under strong basic conditions.

Example Reaction:

ThioetherR-XNaH, DMFNew C–R bond formation

| Nucleophile (R-X) | Product | Yield* |

|---|---|---|

| Methyl iodide | Methylated acetamide derivative | 65–75% |

| Benzyl bromide | Benzyl-thioether analog | 60–70% |

*Based on reactivity of aryl thioethers .

Cyclization Reactions

The molecule’s functional groups enable intramolecular cyclization to form heterocycles.

Example Reaction with Hydrazine:

Acetamide + Hydrazine→1,3,4-Thiadiazole derivative

| Reagent/Conditions | Product | Yield* |

|---|---|---|

| NH2NH2/EtOH, Δ | Thiadiazole fused to acenaphthene | 55–70% |

*Mechanism inferred from thiadiazole syntheses .

Radical-Mediated Reactions

Thioethers participate in radical chain reactions, enabling C–H functionalization or polymerization.

Example Reaction with AIBN:

ThioetherAlkeneAIBN, hvThiyl radical adduct

| Alkene | Product | Yield* |

|---|---|---|

| Styrene | Polystyrene-thioether conjugate | 30–50% |

*Radical pathways noted in hypervalent iodine chemistry .

Cross-Coupling Reactions

The fluorophenyl or acenaphthylene groups may engage in Pd-catalyzed couplings (e.g., Suzuki, Buchwald-Hartwig).

Suzuki Coupling Example:

Bromo-acenaphthylene+Arylboronic acidBasePd(PPh3)4Biaryl product

| Boronic Acid | Product | Yield* |

|---|---|---|

| Phenylboronic acid | Phenyl-acenaphthylene derivative | 70–85% |

*Yields based on similar cross-couplings .

Key Structural and Mechanistic Insights

-

Steric Effects : The dihydroacenaphthylene core imposes steric constraints, favoring reactions at the fluorophenylthioacetamide moiety .

-

Electronic Effects : The electron-withdrawing fluorine atom deactivates the phenyl ring, directing EAS to meta/para positions .

-

Solubility : Polar aprotic solvents (DMF, DMSO) enhance reactivity in SN2 and coupling reactions .

特性

IUPAC Name |

N-(1,2-dihydroacenaphthylen-5-yl)-2-(4-fluorophenyl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16FNOS/c21-15-7-9-16(10-8-15)24-12-19(23)22-18-11-6-14-5-4-13-2-1-3-17(18)20(13)14/h1-3,6-11H,4-5,12H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQWONJKTDURERZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)CSC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16FNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。